molecular formula C20H12Br2O4 B12577562 Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)- CAS No. 337908-98-2

Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-

Cat. No.: B12577562
CAS No.: 337908-98-2
M. Wt: 476.1 g/mol
InChI Key: JUXBQNFPHSRTKM-UHFFFAOYSA-N
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Description

Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] is a complex organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a dihydroxyphenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] typically involves the acetylation of resorcinol in the presence of zinc chloride. This reaction yields a bifunctional carbonyl compound, which can then be further modified to introduce the bromophenyl groups . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation reactions using resorcinol and zinc chloride as starting materials. The process is optimized to maximize yield and minimize waste, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Mechanism of Action

The mechanism of action of Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (4,6-dihydroxy-1,3-phenylene)bis[(2-bromophenyl)-] is unique due to the presence of both bromophenyl and dihydroxyphenylene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials .

Properties

CAS No.

337908-98-2

Molecular Formula

C20H12Br2O4

Molecular Weight

476.1 g/mol

IUPAC Name

[5-(2-bromobenzoyl)-2,4-dihydroxyphenyl]-(2-bromophenyl)methanone

InChI

InChI=1S/C20H12Br2O4/c21-15-7-3-1-5-11(15)19(25)13-9-14(18(24)10-17(13)23)20(26)12-6-2-4-8-16(12)22/h1-10,23-24H

InChI Key

JUXBQNFPHSRTKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2O)O)C(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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